Pyrido[1,2-a][1,4]diazepine, 4-hexyldecahydro-2-methyl-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[1,2-a][1,4]diazepine, 4-hexyldecahydro-2-methyl-4-nitro- is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by its unique structure, which includes a pyridine ring fused to a diazepine ring. The presence of a nitro group and a hexyldecahydro substituent further distinguishes it from other compounds in this class. Pyrido[1,2-a][1,4]diazepines are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[1,2-a][1,4]diazepine, 4-hexyldecahydro-2-methyl-4-nitro- typically involves the construction of the diazepine ring through functionalization of pyrrole derivatives. One common method is the Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring . Another approach involves the chemodivergent annulation between diazo compounds and pyrroloanilines, which proceeds through C–H activation followed by amidation . The Bischler–Napieralski reaction conditions can also be employed to form the diazepine core from the corresponding amides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of Pyrido[1,2-a][1,4]diazepine, 4-hexyldecahydro-2-methyl-4-nitro-.
Chemical Reactions Analysis
Types of Reactions
Pyrido[1,2-a][1,4]diazepine, 4-hexyldecahydro-2-methyl-4-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced using agents like NaBH4.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include Rh(III) catalysts for C–H functionalization, diazo compounds for annulation reactions, and reducing agents like NaBH4 for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various functionalized derivatives .
Scientific Research Applications
Pyrido[1,2-a][1,4]diazepine, 4-hexyldecahydro-2-methyl-4-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrido[1,2-a][1,4]diazepine, 4-hexyldecahydro-2-methyl-4-nitro- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are thought to be mediated through binding to receptors or enzymes, leading to modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Pyrido[1,2-a][1,4]diazepine, decahydro-2-methyl-4-nitro-4-pentyl-
- Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-
Uniqueness
Pyrido[1,2-a][1,4]diazepine, 4-hexyldecahydro-2-methyl-4-nitro- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the hexyldecahydro group and the nitro group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
Properties
CAS No. |
62176-00-5 |
---|---|
Molecular Formula |
C16H31N3O2 |
Molecular Weight |
297.44 g/mol |
IUPAC Name |
4-hexyl-2-methyl-4-nitro-1,3,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C16H31N3O2/c1-3-4-5-7-10-16(19(20)21)13-17(2)12-15-9-6-8-11-18(15)14-16/h15H,3-14H2,1-2H3 |
InChI Key |
WRYJNVMPIOBMEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CN(CC2CCCCN2C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.